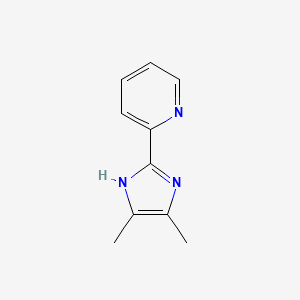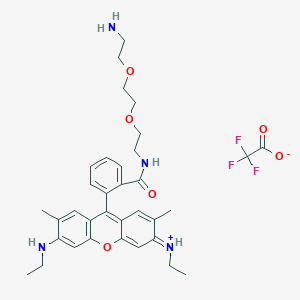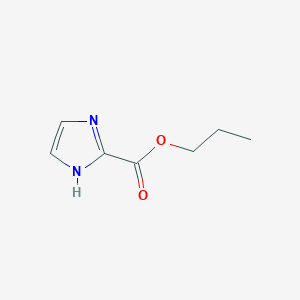![molecular formula C10H12N2S B12824459 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)
5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an isopropyl group at the 5-position and a thione group at the 2-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with isopropyl bromide in the presence of a base such as sodium hydroxide in acetone, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time.
Types of Reactions:
Oxidation: The thione group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Iron powder and hydrochloric acid.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazoles.
Aplicaciones Científicas De Investigación
5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
- 5-Hydrosulfonyl-1H-benzo[d]imidazole-2(3H)-one
- 1H-1,3-benzimidazoles
- Benzothiazoles
Comparison: 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione is unique due to the presence of the isopropyl group and the thione group, which confer specific chemical properties and biological activities. Compared to other benzimidazole derivatives, it may exhibit different reactivity and potency in various applications .
Propiedades
Fórmula molecular |
C10H12N2S |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
5-propan-2-yl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)12-10(13)11-8/h3-6H,1-2H3,(H2,11,12,13) |
Clave InChI |
NEFPUNVIMXVVSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12824387.png)
![2-(But-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12824395.png)



![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12824431.png)
![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)



![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)


